molecular formula C12H10BrNO4 B11513334 Methyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate

Methyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate

Cat. No.: B11513334
M. Wt: 312.12 g/mol
InChI Key: UKWAGVPNFORRSZ-UHFFFAOYSA-N
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Description

Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is a synthetic organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate typically involves a multi-step process. One common method includes the bromination of a benzofuran precursor, followed by acetamidation and esterification reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and acetamidation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product’s quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Mechanism of Action

The mechanism of action of methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its anti-cancer activity may result from the inhibition of key enzymes involved in cell proliferation . The exact pathways and molecular targets are still under investigation, but the compound’s structure-activity relationship provides valuable insights .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-bromo-3-acetamido-1-benzofuran-2-carboxylate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the acetamido and ester groups contribute to its biological activity and solubility .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 3-acetamido-5-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-6(15)14-10-8-5-7(13)3-4-9(8)18-11(10)12(16)17-2/h3-5H,1-2H3,(H,14,15)

InChI Key

UKWAGVPNFORRSZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)Br)C(=O)OC

Origin of Product

United States

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